Ethyl 2-(1-methylpiperidin-4-yl)acetate
Overview
Description
Ethyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of Ethyl 2-(1-methylpiperidin-4-yl)acetate is C10H19NO2 . The InChI Code is 1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(1-methylpiperidin-4-yl)acetate is 185.26 . The compound should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Drug Synthesis
Ethyl 2-(1-methylpiperidin-4-yl)acetate: is a key intermediate in the synthesis of various pharmaceutical drugs. The piperidine moiety is a common structural feature in many therapeutic agents due to its ability to interact with biological targets. This compound can be used to synthesize derivatives that act as central nervous system stimulants, antihistamines, and local anesthetics .
Development of Anticancer Agents
Recent studies have shown that piperidine derivatives exhibit potential anticancer propertiesEthyl 2-(1-methylpiperidin-4-yl)acetate could be utilized to develop novel anticancer agents by creating compounds that can selectively target cancer cells without harming healthy cells .
Agrochemical Research
In agrochemical research, this compound can be modified to create pesticides and insecticides. The structural flexibility of the piperidine ring allows for the development of compounds with specific action mechanisms against various agricultural pests .
Neurodegenerative Disease Research
Piperidine derivatives are being explored for their neuroprotective effectsEthyl 2-(1-methylpiperidin-4-yl)acetate could serve as a precursor for compounds that mitigate the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating neurotransmitter systems .
Chemical Biology Probes
This compound can be used to design chemical biology probes. These probes can help in understanding biological processes at the molecular level by binding to specific enzymes or receptors, thus aiding in the discovery of new biological pathways .
Material Science Applications
The piperidine structure of Ethyl 2-(1-methylpiperidin-4-yl)acetate can be incorporated into polymers to enhance material properties such as flexibility, durability, and chemical resistance. This makes it valuable in the development of new materials for industrial applications .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(1-methylpiperidin-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This process is crucial for the proper functioning of the cholinergic system .
Mode of Action
In general, AChE inhibitors prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE affects the cholinergic system, which plays a key role in muscle contraction, pain response, and cognitive functions such as memory and attention. By preventing the breakdown of acetylcholine, Ethyl 2-(1-methylpiperidin-4-yl)acetate could potentially enhance cholinergic transmission .
Result of Action
The primary molecular effect of Ethyl 2-(1-methylpiperidin-4-yl)acetate’s action would be the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE. This could lead to enhanced cholinergic transmission, potentially affecting various physiological processes such as muscle contraction and cognitive functions .
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(1-methylpiperidin-4-yl)acetate are not mentioned in the search results, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This is due to their significant role in the pharmaceutical industry .
properties
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473734 | |
Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67686-05-9 | |
Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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